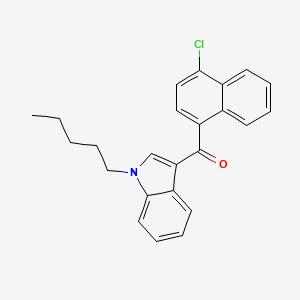

JWH-398

Vue d'ensemble

Description

JWH 398 est un composé chimique synthétique appartenant à la famille des naphtoylindoles. Il agit comme un agoniste cannabinoïde aux récepteurs de type 1 et de type 2 des cannabinoïdes. Ce composé a été découvert par John W. Huffman et est connu pour ses propriétés analgésiques .

Applications De Recherche Scientifique

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

Biology: Studied for its effects on cannabinoid receptors and its potential as a tool for understanding the endocannabinoid system.

Medicine: Investigated for its analgesic properties and potential therapeutic applications in pain management.

Industry: Utilized in the development of new synthetic cannabinoids and related compounds

Mécanisme D'action

Target of Action

JWH-398, also known as 1-Pentyl-3-(4-chloro-1-naphthoyl)indole, is an analgesic chemical from the naphthoylindole family . It primarily targets the cannabinoid receptors CB1 and CB2 . These receptors play a significant role in various physiological functions such as cognitive processes, memory, motor control, pain sensation, appetite, and homeostasis .

Mode of Action

This compound acts as a cannabinoid agonist at both the CB1 and CB2 receptors . It has mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 . This means that this compound binds to these receptors and activates them, mimicking the effects of natural cannabinoids.

Biochemical Pathways

The endocannabinoid system plays a significant role in many physiological functions and in the regulation of the cardiovascular system, gastrointestinal system, and immune system .

Pharmacokinetics

Synthetic cannabinoids are generally known for their high lipophilicity and distribution into brain and fat tissue . They are full agonists of CB1 and CB2 receptors and reported to be up to 170 times more potent than THC .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the CB1 and CB2 receptors. As an agonist of these receptors, this compound can induce various physiological effects, such as analgesia . Synthetic cannabinoids are also associated with various cardiac events including acute myocardial infarction and sudden cardiac death . There

Safety and Hazards

Orientations Futures

As the cause is poorly understood in chronic pain states, more research and development must be done before the therapeutic potential of this class of biologic compounds can be realized . The search for synthetic cannabinoid receptor agonists started with the discovery of the cannabinoid receptors CB1 and CB2 in humans in the 1980s .

Analyse Biochimique

Biochemical Properties

JWH-398 interacts with cannabinoid receptors CB1 and CB2 . It has a mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 . The interaction of this compound with these receptors influences various biochemical reactions within the body.

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with the CB1 and CB2 receptors . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a full agonist at both the CB1 and CB2 cannabinoid receptors

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de JWH 398 implique la réaction du 1-pentylindole avec le chlorure de 4-chloronaphthoyle. La réaction se produit généralement en présence d'une base telle que la triéthylamine, qui facilite la formation du produit souhaité. La réaction est réalisée dans des conditions anhydres afin d'éviter toute réaction secondaire avec l'eau .

Méthodes de production industrielle

La production industrielle de JWH 398 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, et la réaction est conduite dans de grands réacteurs pour produire des quantités significatives du composé. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

JWH 398 subit diverses réactions chimiques, notamment :

Oxydation : JWH 398 peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir JWH 398 en ses alcools correspondants.

Substitution : L'halogénation ou d'autres réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlore ou le brome dans des conditions contrôlées.

Principaux produits formés

Oxydation : Formation de cétones ou d'acides carboxyliques.

Réduction : Formation d'alcools.

Substitution : Formation de dérivés halogénés.

Applications de la recherche scientifique

Chimie : Utilisé comme étalon de référence en chimie analytique pour l'identification et la quantification des cannabinoïdes synthétiques.

Biologie : Étudié pour ses effets sur les récepteurs cannabinoïdes et son potentiel comme outil pour comprendre le système endocannabinoïde.

Médecine : Étudié pour ses propriétés analgésiques et ses applications thérapeutiques potentielles dans la gestion de la douleur.

Industrie : Utilisé dans le développement de nouveaux cannabinoïdes synthétiques et de composés apparentés

Mécanisme d'action

JWH 398 exerce ses effets en agissant comme un agoniste aux récepteurs de type 1 et de type 2 des cannabinoïdes. Il se lie à ces récepteurs avec une forte affinité, ce qui entraîne l'activation de diverses voies de signalisation intracellulaires. Cette activation entraîne la modulation de la libération de neurotransmetteurs, ce qui contribue à ses effets analgésiques et psychoactifs .

Comparaison Avec Des Composés Similaires

JWH 398 fait partie d'une grande famille de cannabinoïdes synthétiques, notamment :

JWH 018 : Connu pour sa forte puissance et son utilisation généralisée dans les produits de cannabis synthétique.

JWH 073 : Structure similaire à celle de JWH 018, mais avec des propriétés pharmacologiques légèrement différentes.

Unicité de JWH 398

JWH 398 est unique en raison de sa structure chimique spécifique, qui comprend un groupe 4-chloronaphthoyle. Cette caractéristique structurelle contribue à ses affinités de liaison et à ses effets pharmacologiques distincts par rapport à d'autres cannabinoïdes synthétiques .

Propriétés

IUPAC Name |

(4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWBHGFOHXVVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156131 | |

| Record name | JWH-398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292765-18-4 | |

| Record name | (4-Chloro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1292765-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-398 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1292765184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-398 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX0E95S90H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does JWH-398 interact with its target and what are the downstream effects?

A: this compound is a synthetic cannabinoid that acts as a potent agonist at both the central cannabinoid receptor type 1 (CB1) and the peripheral cannabinoid receptor type 2 (CB2) [, ]. While its precise mechanism of action is still under investigation, like other cannabinoid agonists, it's believed to exert its effects by binding to these receptors and modulating downstream signaling pathways. This can lead to a variety of physiological effects, including altered mood, perception, and motor function.

Q2: What is the structural characterization of this compound?

A: * IUPAC name: 1-Pentyl-3-(4-chloro-1-naphthoyl)indole * Molecular Formula: C24H22ClNO* Molecular Weight: 375.89 g/mol* Spectroscopic Data: While specific spectroscopic data isn't extensively discussed in the provided papers, common characterization techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry are routinely employed to confirm the structure of synthetic cannabinoids like this compound [].

Q3: What analytical methods are used to detect this compound?

A: Several analytical methods have been successfully employed to detect and quantify this compound and its metabolites in biological samples, primarily urine. * Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is widely used in forensic toxicology and doping control to identify and quantify this compound metabolites in urine samples [, , ].* Gas Chromatography-Mass Spectrometry (GC-MS): This method is also used for analyzing this compound and other synthetic cannabinoids in seized herbal mixtures [].* Immunoassays: While not as specific as mass spectrometry-based methods, immunoassays offer a rapid and cost-effective screening tool for detecting the presence of this compound and related compounds in urine [].

Q4: Has this compound been found in commercially available products?

A: Yes, this compound has been detected in commercially available herbal mixtures marketed as "incense" or "spice," which are often used as a legal alternative to cannabis []. Importantly, the composition of these mixtures can vary significantly, making it difficult to predict the actual content and posing risks to users who are unaware of the potential dangers.

Q5: What is known about the metabolism of this compound?

A: Research indicates that this compound undergoes extensive metabolism in the body, primarily in the liver. The primary metabolic pathways include hydroxylation of the pentyl chain and N-dealkylation, resulting in various metabolites [, ]. One specific metabolite, this compound N-(5-hydroxypentyl), has been identified and used as a target analyte in urine drug testing for this compound consumption [].

Q6: What are the potential toxicological concerns associated with this compound?

A: While specific toxicological data on this compound is limited, its use has been linked to a range of adverse effects, including acute ischemic strokes, myocardial infarction, and cardiac arrhythmias []. These severe cardiovascular events emphasize the potential dangers associated with consuming synthetic cannabinoids like this compound. Further research is needed to comprehensively evaluate the short-term and long-term toxicological effects of this compound.

Q7: What is the relationship between the structure of this compound and its activity?

A: While dedicated SAR (Structure-Activity Relationship) studies on this compound might be limited in the provided literature, it's important to note that even minor modifications to the core structure of synthetic cannabinoids can significantly alter their binding affinity, potency, and selectivity for cannabinoid receptors []. These structural changes can influence the compound's pharmacological and toxicological profiles.

Q8: Are there any regulations in place regarding this compound?

A: Due to the emergence of this compound and other synthetic cannabinoids in the illicit drug market and their potential for abuse and adverse effects, many countries, including Germany, have implemented legal controls and scheduling of these substances to mitigate their associated risks []. These regulations often involve classifying these compounds as controlled substances, making their production, sale, and possession illegal.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)

![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)

![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B608209.png)